molecular formula C7H15Cl2N2O3P B600793 4-Hydroxycyclophosphamide CAS No. 61903-30-8

4-Hydroxycyclophosphamide

货号: B600793
CAS 编号: 61903-30-8
分子量: 277.08 g/mol
InChI 键: RANONBLIHMVXAJ-NZFNHWASSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 4-羟基环磷酰胺的合成涉及环磷酰胺的羟基化。 该过程可以由肝脏中的细胞色素 P450 等酶催化 另一种方法是使用来自真菌(如毛头鬼伞)的非特异性过氧化物酶,这些酶可以有效地羟基化环磷酰胺 .

工业生产方法: 4-羟基环磷酰胺的工业生产通常涉及使用细胞色素 P450 酶对环磷酰胺进行酶促羟基化。 由于其高特异性和效率,该方法是首选方法 .

化学反应分析

科学研究应用

Pharmacokinetics and Therapeutic Monitoring

Pharmacokinetic Studies : The pharmacokinetics of 4-hydroxycyclophosphamide have been extensively studied to understand its absorption, distribution, metabolism, and excretion. For instance, a study demonstrated that the plasma concentration of this compound can be effectively monitored during cyclophosphamide infusions in patients, providing insights into its pharmacokinetics and therapeutic efficacy .

Therapeutic Drug Monitoring : Accurate quantification of this compound in plasma is crucial for therapeutic drug monitoring. A validated UPLC-MS/MS method has been developed to measure its levels, which can help optimize dosing regimens and minimize toxicity . The lower limit of quantification (LLOQ) achieved was 2.5 ng/mL, allowing for sensitive detection in clinical settings.

Cancer Treatment

Cytotoxic Activity : this compound exhibits significant cytotoxic activity against various cancer cell lines. Research indicates that its efficacy is closely related to the concentration achieved in plasma and the duration of exposure . In preclinical studies with male rats, the administration of cyclophosphamide resulted in measurable levels of this compound, correlating with cytotoxic effects on tumor cells .

Combination Therapies : The compound is often used in combination with other chemotherapeutic agents to enhance treatment efficacy. For example, studies have explored its role in antibody-directed enzyme prodrug therapy (ADEPT), where it serves as a prodrug activated by specific enzymes targeting tumor cells .

Autoimmune Disorders

Treatment of Glomerulonephritis : Beyond oncology, this compound is utilized in the treatment of autoimmune conditions such as glomerulonephritis associated with systemic lupus erythematosus (SLE). Pharmacokinetic studies have shown that variations in patient characteristics can affect the disposition of both cyclophosphamide and its active metabolite . This highlights the need for personalized treatment approaches based on pharmacogenetic factors.

Analytical Techniques

Method Development : The development of analytical methods for detecting this compound has been a focus of research to improve clinical outcomes. For example, ultraperformance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been validated for analyzing this metabolite in various biological matrices, enhancing the reliability of therapeutic monitoring .

Case Studies

Study Application Findings
Hall et al. (2018)Cancer patientsDeveloped UPLC-MS/MS method for quantifying this compound; established LLOQ at 2.5 ng/mL .
Briscoe et al. (2007)PharmacokineticsDocumented pharmacokinetic profiles in patients undergoing cyclophosphamide therapy; noted variability based on patient characteristics .
Karaman et al. (2015)ADEPTExplored the use of this compound in enzyme prodrug therapy; showed enhanced targeting of tumor cells .

相似化合物的比较

4-羟基环磷酰胺由于其作为环磷酰胺活性代谢物的特殊作用而独一无二。 类似的化合物包括:

4-羟基环磷酰胺因其在环磷酰胺代谢激活中的特殊作用而脱颖而出,使其成为化疗研究和应用中的关键化合物。

生物活性

4-Hydroxycyclophosphamide (4-OH-CPA) is a significant metabolite of cyclophosphamide, a widely used alkylating agent in cancer chemotherapy. This compound exhibits both therapeutic and toxic biological activities, primarily through its metabolism and interactions within biological systems. Understanding the biological activity of 4-OH-CPA is crucial for optimizing cancer treatment regimens and minimizing adverse effects.

Cyclophosphamide is converted into this compound via cytochrome P450 enzymes, particularly CYP2B6, CYP2C9, and CYP3A4. This conversion is essential for its antitumor efficacy as 4-OH-CPA can spontaneously decompose into phosphoramide mustard, the active alkylating metabolite responsible for cytotoxicity against cancer cells .

Key Metabolic Pathways:

  • Conversion to Active Metabolites:
    • Cyclophosphamide → this compound → Phosphoramide Mustard (active) + Acrolein (toxic by-product)
  • Tautomerization:
    • 4-OH-CPA exists in equilibrium with aldophosphamide, which also contributes to the formation of phosphoramide mustard .

Antitumor Effects

This compound exhibits significant antitumor activity, which is closely correlated with the area under the curve (AUC) of its concentration in plasma. Studies indicate that maximizing exposure (AUC) through continuous infusion rather than bolus injection enhances therapeutic efficacy . The cytotoxic effects of phosphoramide mustard are reported to be 4 to 10 times greater than those of 4-OH-CPA itself .

Toxicity

While 4-OH-CPA is less cytotoxic at physiological pH, it can lead to myelosuppression and other toxicities due to the formation of acrolein, which is responsible for hemorrhagic cystitis and bladder toxicity . The balance between therapeutic efficacy and toxicity is a critical consideration in clinical settings.

Pharmacokinetics

The pharmacokinetics of this compound has been studied in various populations, including cancer patients and individuals with glomerulonephritis. Research has shown that genetic polymorphisms in enzymes like CYP2B6 can significantly alter the metabolism of cyclophosphamide and its active metabolite .

Pharmacokinetic Parameters:

  • Cmax (Maximum Concentration): Correlates with myelosuppression effects.
  • AUC (Area Under Curve): Correlates with antitumor activity.

Case Studies

  • Cancer Treatment Efficacy:
    A study involving patients with various cancers demonstrated that higher AUC values for 4-OH-CPA were associated with better treatment outcomes. Continuous infusion protocols showed improved efficacy compared to traditional dosing methods .
  • Impact on Glomerulonephritis:
    In patients with lupus nephritis, altered pharmacokinetics were observed for both cyclophosphamide and 4-OH-CPA, indicating that renal function significantly impacts drug disposition and efficacy .

Summary Table of Biological Activities

Activity TypeDescriptionSource
AntitumorConverts to phosphoramide mustard; effective against various cancers
ToxicityMyelosuppression; hemorrhagic cystitis due to acrolein
PharmacokineticsInfluenced by CYP2B6 polymorphisms; affects drug metabolism
Clinical OutcomesHigher AUC correlates with better treatment response

属性

CAS 编号

61903-30-8

分子式

C7H15Cl2N2O3P

分子量

277.08 g/mol

IUPAC 名称

(2R,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1

InChI 键

RANONBLIHMVXAJ-NZFNHWASSA-N

SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl

手性 SMILES

C1CO[P@](=O)(N[C@H]1O)N(CCCl)CCCl

规范 SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl

外观

Low Melting Off-White to Pale Yellow Solid

纯度

> 95%

数量

Milligrams-Grams

同义词

(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol 2-Oxide

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。